1-Bromo-4-(3-ethoxypropyl)benzene
Description
1-Bromo-4-(3-ethoxypropyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 3-ethoxypropyl chain. The 3-ethoxypropyl group consists of a three-carbon alkyl chain with an ethoxy (-OCH₂CH₃) moiety attached to the terminal carbon. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-4-(3-ethoxypropyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-2-13-9-3-4-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
UNZBKDLKULDRNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bromobenzenes with Ether Substituents
- 1-Bromo-4-[2-ethoxyethenyl]benzene () : Features an ethoxy group attached to an ethenyl chain. The conjugated double bond enhances electron donation to the benzene ring, increasing reactivity in electrophilic substitutions compared to the saturated 3-ethoxypropyl group in the target compound. Synthesis involves Wittig-type reactions or aldol condensations .
- 1-Bromo-4-(3-((5-phenylpent-4-yn-1-yl)oxy)propyl)benzene () : Contains an additional alkynyloxy group, which introduces steric hindrance and alters electronic properties. Its synthesis via NaH-mediated alkylation highlights the role of alkoxy chains in directing regioselectivity .
Halogenated Alkyl Substituents
- 1-Bromo-4-(2-chloro-2-methylpropyl)benzene () : The chlorinated branched chain introduces steric bulk and electron-withdrawing effects, reducing ring electron density. Synthesized via hydrochlorination of alkenes with B(C₆F₅)₃ catalysis, yielding >99% .
- 1-Bromo-4-(2-fluoropropyl)benzene () : Fluorine’s electronegativity deactivates the ring, contrasting with the electron-donating ethoxy group. NMR data (¹H: δ 1.80–1.90 ppm for fluoropropyl protons; ¹³C: δ 31.21 ppm for CH₂) reflect substituent effects .
Key Difference : Ethoxypropyl groups enhance solubility in polar solvents, whereas halogenated analogs may exhibit higher reactivity in cross-coupling reactions due to reduced steric hindrance.
Heterocyclic Substituents
- 1-Bromo-4-(3-thienyl)benzene (): Incorporates a thiophene ring, enabling π-conjugation and regioselective functionalization via Sonogashira coupling (73% yield). The thienyl group increases planarity, favoring applications in conductive polymers .
Key Difference : Heterocycles like thiophene alter electronic properties significantly, whereas ethoxypropyl groups prioritize solubility and steric effects.
Cycloalkyl and Bicyclic Substituents
- 1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene () : Cyclohexyl substituents introduce rigidity and high melting points (47.9°C), ideal for liquid crystals. Synthesized with >99% purity via Suzuki coupling .
- 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives (): Bicyclic structures with ethoxypropyl groups exhibit "chair-chair" conformations, critical for binding in biological systems .
Key Difference : Cycloalkyl groups enhance thermal stability, while ethoxypropyl chains improve synthetic versatility.
Sulfonyl and Sulfinyl Substituents
- 1-Bromo-4-(isopropylsulfonyl)benzene () : Sulfonyl groups are strong electron-withdrawing, deactivating the ring toward electrophilic attack. Similarity scores (0.93–0.98) indicate structural parallels but divergent reactivity .
Key Difference : Sulfonyl/sulfinyl substituents prioritize nucleophilic aromatic substitution, unlike the ethoxypropyl group’s electron-donating nature.
Data Tables
Table 1: Physical Properties of Selected Bromobenzenes
Table 2: NMR Data Comparison
Table 3: Reaction Yields and Conditions
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